

TAS0728 Application Notes

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

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TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its primary mechanism involves covalently binding to HER2 at cysteine 805, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, thereby inducing apoptosis in HER2-dependent cancer cells [1] [2] [3].

A key characteristic of **TAS0728** is its **high selectivity for HER2 over wild-type EGFR**, which was designed to circumvent the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [1].

Quantitative Profile of TAS0728

The table below summarizes key quantitative data for **TAS0728** from preclinical studies.

Parameter	Value	Details / Additional Targets (IC50)
Molecular Weight	504.58 g/mol	Formula: C ₂₆ H ₃₂ N ₈ O ₃ [2] [3]
IC50 (HER2)	13 nM (cell-free assay) [2]	Also inhibits: BMX (4.9 nM), HER4 (8.5 nM), BLK (31 nM), EGFR (65 nM), JAK3 (33 nM), SLK (25 nM), LOK (86 nM) [2] [3]
IC50 (human HER2)	36 nM [2]	

Parameter	Value	Details / Additional Targets (IC50)
In Vitro Solubility	100 mg/mL in DMSO (198.18 mM) [2]	
In Vivo Dosing (Preclinical)	7.5 - 60 mg/kg [2] [3]	Administration: Oral gavage

Experimental Protocols

In Vitro Kinase Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **TAS0728** against HER2 kinase [2].
- **Methodology:**
 - **Kinase Profiling:** The inhibitory activity is measured using an in vitro peptide substrate phosphorylation assay. HER2 kinase activity is assessed in the presence of a range of **TAS0728** concentrations [2].
 - **IC50 Determination:** The concentration of **TAS0728** that reduces HER2 kinase activity by 50% is calculated from the dose-response data. Experiments are typically conducted in triplicate for reliability [2].
 - **Selectivity Screening:** To confirm specificity, **TAS0728** is tested against a broad panel of kinases (e.g., 386 or 374 kinases) at set concentrations (e.g., 0.1, 1, and 10 µmol/L) in the presence of 10 µmol/L ATP [2].

In Vitro Cell-Based Assay

- **Objective:** To evaluate the antitumor activity and pharmacodynamic effects of **TAS0728** in HER2-amplified cancer cell lines [2] [3].
- **Cell Lines:** SK-BR-3, AU565, BT-474, NCI-N87, Calu-3 [2] [3].
- **Methodology:**
 - **Cell Seeding:** Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow overnight [2].
 - **Compound Treatment:** Add **TAS0728** to the culture medium at varying concentrations (e.g., 10-1000 nM). Include a vehicle control (e.g., DMSO) [2].

- **Incubation:** Incubate for a specified duration (e.g., 3 hours for initial phosphorylation inhibition studies, or 48-72 hours for proliferation/cytotoxicity assays) [2].
- **Analysis:**
 - **Western Blot:** Harvest cells to analyze the phosphorylation levels of HER2, HER3, AKT, and ERK [2] [3].
 - **Cell Viability:** Use assays like GI50 to measure the concentration that causes 50% growth inhibition after 72 hours of exposure [3].

Clinical Trial Summary and Cycle Duration

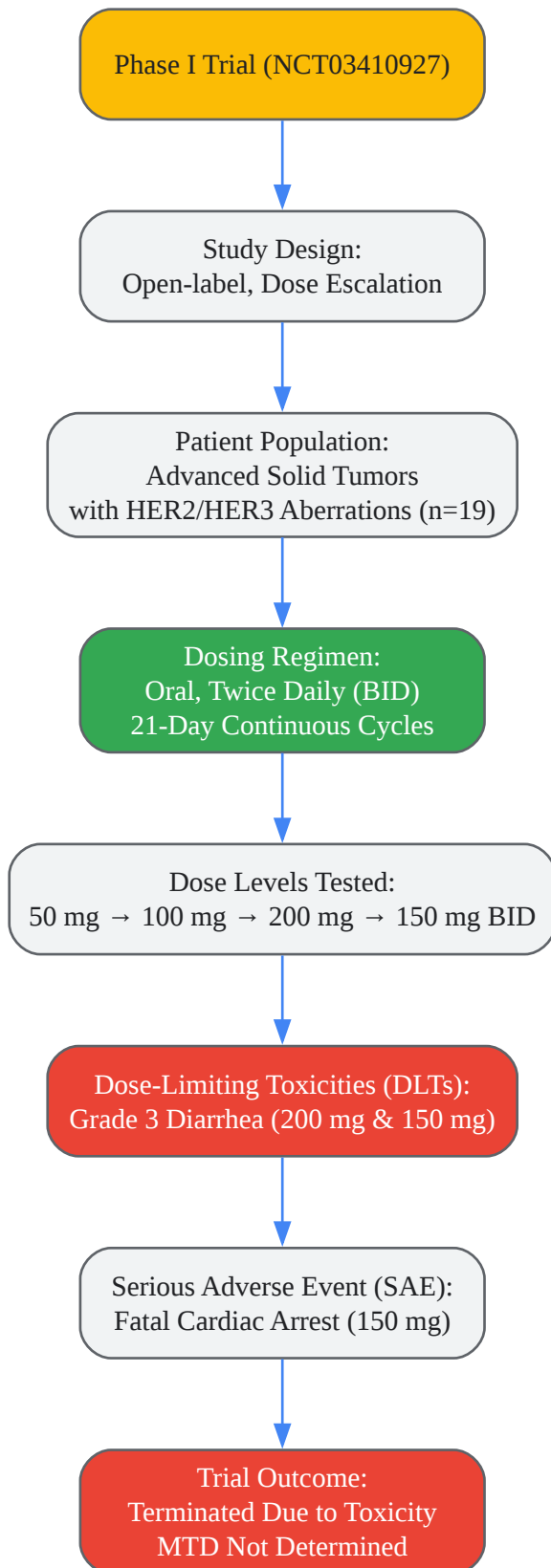
A first-in-human, phase I, open-label, dose-escalation study (NCT03410927) was conducted to investigate **TAS0728** in adults with advanced solid tumors harboring HER2 or HER3 aberrations [1] [4].

Parameter	Details
Trial Registration	NCT03410927 [1]
Patient Population	19 patients with advanced solid tumors (HER2/HER3 overexpression, amplification, or mutation) [1]
Dosing Regimen	Orally, twice daily (BID), in 21-day continuous cycles [1]
Tested Doses	50 mg, 100 mg, 200 mg, and 150 mg BID [1]
Primary Outcome	Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1]
Key Findings	The study was terminated early due to unacceptable toxicity. The MTD was not determined [1].

- **Key Toxicities:** Dose-limiting toxicities (DLTs) were primarily **Grade 3 diarrhea** (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) at both 200 mg and 150 mg BID doses. One patient at the 150 mg BID dose experienced a fatal cardiac arrest, where a relationship to **TAS0728** could not be ruled out [1].
- **Efficacy:** Despite the toxicity, partial responses were observed in 2 out of 14 patients evaluable for treatment response, indicating preliminary antitumor activity [1].

Clinical Development Pathway

The diagram below illustrates the design and outcome of the Phase I clinical trial for **TAS0728**.



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Important Considerations for Researchers

- **Clinical Status:** The clinical development of **TAS0728** for solid tumors has been **terminated**. The unacceptable toxicity profile, including severe diarrhea and a potential risk of cardiac arrest, rendered the risk-benefit ratio unfavorable at the tested doses [1]. Researchers should note that the **21-day continuous cycle was the only regimen tested in humans** and no recommended phase 2 dose was established.
- **Preclinical-to-Clinical Translation:** The promising preclinical profile of **TAS0728**, which showed high selectivity and efficacy in mouse models, did not successfully translate to a clinically viable therapy, underscoring the challenges in drug development [1] [2] [3].
- **Alternative HER2-Targeted Therapies:** The field of HER2-targeted therapy has advanced significantly with other modalities, particularly **Antibody-Drug Conjugates (ADCs)** like Trastuzumab Deruxtecan (T-DXd) and Trastuzumab Emtansine (T-DM1), which have received clinical approval and offer different mechanisms of action [5].

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